Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone
Description
Properties
IUPAC Name |
1-cyclobutyl-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18OS/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEQGBDXXHBGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644407 | |
| Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-89-0 | |
| Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Tandem Nucleophile Addition and Ring Transformation
A key method for preparing cyclobutyl ketones with arylthio substituents involves a Brønsted acid-catalyzed tandem reaction sequence. This process includes nucleophile addition, ring contraction, and ring expansion steps, which efficiently convert 2-hydroxycyclobutanone derivatives into the desired cyclobutyl ketones.
- Reaction Conditions: Typically performed in dichloromethane (CH2Cl2) or other suitable solvents at mild temperatures (room temperature to 50 °C).
- Catalysts: p-Toluenesulfonic acid (PTSA) or other strong Brønsted acids at low molar percentages (e.g., 10 mol%).
- Mechanism: The reaction proceeds via formation of a cyclobutylthionium cation intermediate, generated from the diol precursor through acid-catalyzed thiol addition, followed by ring contraction and expansion to yield the cyclobutanone product.
- Yields: The desired cyclobutyl ketone can be isolated in good to excellent yields, typically ranging from 68% to 84% depending on conditions and substrates.
Table 1: Representative Reaction Conditions and Yields for Cyclobutyl Ketone Formation
| Entry | Substrate (2-hydroxycyclobutanone derivative) | Thiol Nucleophile | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1a | 4-thiomethylphenyl thiol (2a) | 10 (PTSA) | 40 | CH2Cl2 | 84 |
| 2 | 1a | 4-thiomethylphenyl thiol (2a) | 10 (PTSA) | Room Temp | CH2Cl2 | 68 |
This method is supported by quantum chemical DFT calculations and spectroscopic analyses (NMR, Raman), which confirm the mechanistic pathway and the role of substituent electronic effects in the reaction outcome.
Mechanistic Insights and Analytical Techniques
- Quantum Chemical DFT Calculations: Used to rationalize the reactivity differences between 2-aryl- and 2-alkyl-substituted cyclobutanones towards thiol nucleophiles.
- NMR and Raman Spectroscopy: Employed to monitor reaction progress, identify intermediates, and confirm product formation.
- Kinetic Studies: Help optimize reaction conditions to maximize yield and selectivity.
These analytical tools provide a comprehensive understanding of the reaction pathways and facilitate the development of efficient preparation methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone
- Molecular Formula : C15H20OS
- CAS Number : 898781-89-0
- Molecular Weight : Approximately 248.39 g/mol
The compound features a cyclobutyl ring attached to a 2-(4-thiomethylphenyl)ethyl ketone moiety, which contributes to its unique reactivity and biological properties.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that compounds containing thiomethyl groups exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes. Preliminary data suggest efficacy against various bacterial strains .
- Anti-inflammatory Properties : Research shows that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Analgesic Effects : Some derivatives have demonstrated analgesic properties in animal models, possibly by modulating pain pathways in the central nervous system .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
- Reduction : Reduction reactions can yield alcohols or thiols when treated with lithium aluminum hydride or sodium borohydride.
Biochemical Research
This compound is utilized in biochemical studies to investigate enzyme mechanisms and biological pathways involving sulfur-containing compounds:
- Enzyme Interaction Studies : The compound's ability to interact with various enzymes makes it suitable for probing metabolic pathways and understanding enzyme kinetics.
- Signal Transduction Pathways : It may influence key signaling pathways critical for cell survival and proliferation, such as MAPK and PI3K/Akt pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce levels of pro-inflammatory cytokines in vitro. This finding supports its potential use in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. The ketone group can also participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Positional Isomerism: Ortho vs. Para Substitution
- Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-69-3): This ortho-substituted isomer shares the same molecular formula (C₁₄H₁₆OS) but exhibits distinct steric and electronic effects. Computational studies suggest lower thermodynamic stability due to unfavorable van der Waals interactions .
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone (Target Compound):
The para-substitution allows for symmetrical electron distribution, enhancing crystalline packing efficiency. This is reflected in its higher melting point (observed in analogs: ~120–125°C) compared to the ortho isomer (~95–100°C) .
Cycloalkyl Variations: Cyclobutyl vs. Cyclohexyl
- Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone (CAS: 197439-30-8):
Replacing the cyclobutyl group with a cyclohexyl ring eliminates ring strain, improving thermal stability (decomposition temperature: ~220°C vs. cyclobutyl’s ~180°C). However, the larger cyclohexyl group reduces solubility in polar solvents (e.g., 0.5 mg/mL in water vs. cyclobutyl’s 1.2 mg/mL) .
Substituent Variations: Thiomethyl vs. Heterocycles
- Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone (CAS: 898782-54-2): The thiomorpholine group (-S-CH₂-N(CH₂)₂) introduces nitrogen and sulfur heteroatoms, enhancing hydrogen-bonding capacity and aqueous solubility (3.8 mg/mL in water). However, this compound’s synthetic complexity increases due to additional protection-deprotection steps .
- Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898762-60-2): The methylpiperazine substituent imparts basicity (pKa ~8.5), enabling salt formation for improved bioavailability. Its molecular weight (272.39 g/mol) is higher than the thiomethyl analog, affecting diffusion rates in biological systems .
Halogen vs. Thiomethyl Substitution
- Cyclobutyl 2-(3-fluorophenyl)ethyl ketone :
Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, decreasing reactivity in electrophilic substitutions. This compound exhibits higher lipophilicity (logP ~3.1) compared to the thiomethyl analog (logP ~2.7), influencing membrane permeability .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | Solubility (Water, mg/mL) |
|---|---|---|---|---|---|
| This compound | 898781-89-0 | 232.34 | 4-SCH₃ | 120–125 | 1.2 |
| Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone | 898780-69-3 | 232.34 | 2-SCH₃ | 95–100 | 0.8 |
| Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone | 197439-30-8 | 246.38 | 4-SCH₃, cyclohexyl | 130–135 | 0.5 |
| Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone | 898782-54-2 | 277.41 | thiomorpholine | 110–115 | 3.8 |
Research Findings and Insights
- Synthetic Accessibility : The target compound is synthesized via Friedel-Crafts acylation, similar to cyclopropyl phenyl ketone derivatives, but requires careful control of thiomethyl group incorporation to avoid oxidation .
- Thermal Stability : Cyclobutyl derivatives exhibit lower thermal stability than cyclohexyl analogs due to ring strain, as confirmed by differential scanning calorimetry (DSC) .
- Metabolic Considerations : Thiomethyl groups show slower oxidative metabolism in hepatic microsome assays compared to morpholine or piperazine substituents, suggesting advantages in drug design .
Biological Activity
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring and a thiomethyl-substituted phenyl group. Its molecular formula is C12H14OS, with a molecular weight of approximately 218.3 g/mol. The presence of the thiomethyl group may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation, cancer progression, or neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Potential
In a study assessing the antioxidant potential of this compound, the compound was found to significantly reduce reactive oxygen species (ROS) levels in cultured cells. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory pathways.
Toxicology and Safety Profile
While exploring the biological activity, it is crucial to consider the safety profile. Toxicological assessments indicate that compounds similar to this compound may exhibit irritant properties upon exposure. Further studies are necessary to determine the exact toxicity levels and safe dosage ranges for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone, and what key characterization data are critical for validation?
- Answer : A two-step approach is typically employed:
Friedel-Crafts acylation : React 4-thiomethylphenethyl bromide with cyclobutanecarbonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone backbone.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Characterization :
- NMR : ¹H NMR should confirm cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and thiomethyl group (δ 2.1 ppm, singlet). ¹³C NMR should show the ketone carbonyl at ~210 ppm .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (C₁₄H₁₆OS: 232.08 g/mol) .
- IR : Strong absorption at ~1700 cm⁻¹ for the ketone group .
Q. How does the thiomethyl substituent influence the compound’s physicochemical properties compared to halogenated analogs?
- Answer : The thiomethyl group (-SMe) increases lipophilicity (higher LogP) compared to chloro substituents, as evidenced by comparative HPLC retention times in analogs (e.g., LogP = 3.2 for thiomethyl vs. 2.8 for dichloro derivatives) . Stability studies show reduced photodegradation compared to chloro derivatives due to lower electronegativity .
Advanced Research Questions
Q. How can contradictory data on the compound’s thermal stability be resolved across different studies?
- Answer : Discrepancies often arise from impurities or varying experimental conditions.
- Methodological Recommendations :
DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) under inert atmosphere to detect decomposition exotherms. Compare with thermogravimetric analysis (TGA) to identify mass loss events .
Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Adjust storage recommendations based on observed degradation pathways (e.g., oxidation of -SMe to sulfoxide) .
Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
- Answer :
Molecular Docking : Use AutoDock Vina to model binding poses with CYP3A4 (PDB ID: 1TQN). Focus on hydrophobic interactions between the cyclobutyl group and enzyme active sites .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond retention with heme iron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
